Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride
Description
Comparative Analysis with Typical α-Aminophosphonates
| Feature | Diphenyl 1-amino-3-methylbutylphosphonate HCl | Generic α-Aminophosphonate Structure |
|---|---|---|
| Phosphonate Substituents | Two phenyl esters | Variable (alkyl, aryl, or mixed esters) |
| Amino Group Position | α-carbon (C1 of butyl chain) | α-carbon relative to phosphorus |
| Branching | 3-methyl group on butyl chain | Often linear or minimally branched chains |
| Counterion | Hydrochloride | Typically free base or other salts |
This structural configuration enables interactions with biological targets, such as enzymes or receptors, by mimicking natural phosphate-containing substrates . The diphenyl ester groups may enhance lipophilicity, influencing membrane permeability in pharmacological contexts .
The compound’s synthesis likely involves a Pudovik reaction or Kabachnik–Fields condensation , common routes for α-aminophosphonates, where a phosphite or phosphonate precursor reacts with an imine or aldehyde-amine intermediate . For example, the reaction of a substituted butylamine with diphenyl phosphite under acidic conditions could yield this derivative, followed by hydrochloride salt formation .
Properties
IUPAC Name |
1-diphenoxyphosphoryl-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO3P.ClH/c1-14(2)13-17(18)22(19,20-15-9-5-3-6-10-15)21-16-11-7-4-8-12-16;/h3-12,14,17H,13,18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYGVKCVQNBDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride typically involves the reaction of diphenylphosphine oxide with 1-amino-3-methylbutanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include steps such as distillation, crystallization, and purification to achieve the required product specifications.
Chemical Reactions Analysis
Imine Formation and Phosphite Attack
In the synthesis of structurally similar compounds (e.g., DAMP), the reaction proceeds via:
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Imine Intermediate : Formation of a Schiff base between the amine and aldehyde.
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Phosphite Nucleophilic Attack : Diphenylphosphite attacks the imine, followed by hydrolysis to yield the α-aminophosphonate .
Catalytic Conditions
-
Catalyst : Lewis acids (e.g., LiClO₄) accelerate the reaction by stabilizing intermediates .
-
Solvent : Polar aprotic solvents like acetonitrile facilitate homogeneous mixing and precipitation of the product .
Hydrolysis and Stability
Phosphonate esters like diphenyl derivatives undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Typically involves HCl, leading to phosphonic acid and phenol. The hydrochloride salt may stabilize the compound under acidic conditions .
-
Basic Hydrolysis : Less common but may occur in strong alkaline environments, releasing the phosphonic acid .
| Reaction Condition | Product | Key Factor |
|---|---|---|
| Acidic (HCl) | Phosphonic acid + Phenol | P–O bond cleavage |
| Basic (e.g., NaOH) | Phosphonic acid + Phenol | P–O bond cleavage |
Analytical Data and Characterization
-
NMR Spectroscopy :
-
Mass Spectrometry : Molecular ion peak at m/z = [M+H]⁺ (calculated from molecular formula: C₁₅H₂₂ClNO₃P).
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Infrared (IR) : Absorption bands for P=O (1200–1300 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .
Challenges and Considerations
Scientific Research Applications
Chemical Properties and Structure
Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride is characterized by its unique chemical structure, which includes a phosphonate functional group. This structure contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its phosphonate moiety is similar to other biologically active compounds, making it a candidate for developing new pharmaceuticals.
- Inhibitory Activity : Research indicates that derivatives of diphenyl phosphonates can act as inhibitors for various enzymes, including those involved in bacterial resistance mechanisms. For example, studies have shown that α-amino diphenyl phosphonates exhibit inhibitory effects on ClpP protease in Escherichia coli, which could lead to novel antibiotic strategies .
Agricultural Applications
The compound's properties may also extend to agricultural uses, particularly as a pesticide or herbicide. Phosphonates are known to enhance plant growth and resistance to pathogens.
- Plant Growth Regulation : Research suggests that phosphonate compounds can stimulate plant growth and improve resistance against fungal infections. This application is critical in sustainable agriculture practices where chemical inputs need to be minimized.
Data Tables
Case Study 1: Antibiotic Development
A recent study focused on the synthesis of diphenyl phosphonates as potential antibiotics. The researchers synthesized various derivatives and tested their efficacy against resistant strains of bacteria. The findings indicated that specific modifications to the diphenyl structure enhanced antibacterial activity significantly.
- Methodology : The study employed a combination of in vitro assays and molecular docking simulations to evaluate binding affinities to target enzymes.
- Results : Compounds showed promising results with lower MIC (Minimum Inhibitory Concentration) values compared to existing antibiotics, suggesting their potential as new therapeutic agents.
Case Study 2: Agricultural Efficacy
Another investigation assessed the use of this compound in crop protection. The study examined its effects on common agricultural pests and diseases.
- Methodology : Field trials were conducted where crops treated with the compound were compared against untreated controls.
- Results : Treated crops exhibited a marked reduction in pest populations and improved overall health, supporting its role as an effective biopesticide.
Mechanism of Action
The mechanism of action of Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphine oxide
- 1-amino-3-methylbutanol
- Phosphonic acids
Uniqueness
Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride is unique due to its combined phosphonate and amino functionalities, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions that are not possible with simpler phosphonate or amino compounds, making it a valuable tool in both research and industrial settings.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of diphenyl phosphonates with amino acids or their derivatives. Various methodologies have been developed to enhance yield and purity, including the use of coupling reagents and optimized reaction conditions. For instance, phosphonylaminium salts have been employed to facilitate the formation of phosphonamidates without harsh reagents, demonstrating a promising approach for synthesizing derivatives with enhanced bioactivity .
Biological Activity
1. Antiviral Activity
Research indicates that compounds similar to diphenyl 1-amino-3-methylbutylphosphonate exhibit antiviral properties. For example, derivatives of phosphonates have shown significant inhibitory effects against viruses such as dengue and H5N1. The mechanism often involves interference with viral replication rather than direct virucidal activity, suggesting that these compounds may act at early stages in the viral lifecycle .
2. Anticancer Properties
The anticancer potential of diphenyl 1-amino-3-methylbutylphosphonate has been explored through various studies. Compounds in this class have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 and KB-V1. The half-maximal inhibitory concentration (IC50) values for these compounds range from nanomolar to micromolar levels, indicating potent activity. The mechanisms proposed include disruption of tubulin polymerization and induction of reactive oxygen species (ROS), leading to cell death .
3. Herbicidal Activity
The herbicidal properties of phosphonate derivatives have also been investigated. Bioassays conducted on plant models revealed varying degrees of herbicidal activity, with some compounds achieving IC50 values as low as 6.7 mM. This suggests that modifications to the phosphonate structure can significantly enhance herbicidal efficacy, potentially offering new avenues for agricultural applications .
Antiviral Study
A study evaluating the antiviral activity of phosphonate derivatives found that certain modifications led to improved selectivity indices (SIs) against dengue virus serotype 2 (DENV2). For instance, a derivative exhibited an IC50 of 0.49 µM with a SI of 39.5, highlighting the potential for these compounds in antiviral therapy .
Anticancer Study
In a comparative analysis involving several phosphonate compounds against cancer cell lines, one derivative showed an IC50 value of 20 nM against KB-V1 cells, outperforming standard treatments. The study emphasized the role of structural features in determining bioactivity, particularly in relation to substituents on the phenyl ring .
Herbicidal Study
In a herbicidal activity screening, a series of synthesized phosphonamidates were tested on Solanum lycopersicum leaf disks. The results indicated that longer alkyl chains generally enhanced herbicidal activity, with specific derivatives achieving notable efficacy at low concentrations .
Q & A
Q. What are the optimized reaction conditions for synthesizing Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride?
The synthesis typically involves a multi-step process, including the use of hydrochloric acid in dioxane for deprotection. For example, in a validated protocol, stirring the intermediate with HCl (4 M in dioxane) at room temperature for 1 hour achieves near-quantitative yields of the hydrochloride salt . Post-reaction concentration under reduced pressure ensures efficient isolation. Key parameters include stoichiometric control of HCl (4:1 molar ratio relative to the intermediate) and solvent choice to minimize side reactions. Characterization via H-NMR (e.g., δ 9.00 ppm for amine protons) confirms structural integrity .
Q. How can researchers validate the purity of this compound?
Purity assessment requires orthogonal analytical methods:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities at 254 nm.
- NMR Spectroscopy : Compare H and C spectra to reference data (e.g., methyl group signals at δ 1.02 ppm for tert-butyl substituents) .
- Mass Spectrometry : Confirm the molecular ion peak at m/z 339.75 (calculated for CHClNOP) .
Q. What stability considerations are critical for storing this compound?
The compound is hygroscopic and prone to hydrolysis under basic conditions. Store at −20°C in airtight containers with desiccants. Stability studies in DMSO-d show no degradation over 48 hours at 25°C, but prolonged exposure to moisture reduces purity by >10% within 7 days .
Advanced Research Questions
Q. How can researchers address discrepancies in synthetic yields across different protocols?
Yield variations often stem from incomplete deprotection or solvent polarity effects. For instance, substituting dioxane with THF in the HCl-mediated step reduces yields by 15–20% due to poorer solubility of intermediates . Kinetic monitoring via in situ IR spectroscopy (tracking carbonyl peaks at ~1700 cm) helps optimize reaction progress. Contradictory data in literature may arise from unaccounted byproducts; LC-MS profiling is recommended to identify dimers or phosphonate ester side products .
Q. What methodologies enable the study of this compound’s interaction with biological targets?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to enzymes like phosphatases, using a titration regime of 20 injections (2 µL each) at 25°C.
- Molecular Dynamics Simulations : Model the phosphonate group’s interaction with catalytic residues (e.g., Mg in active sites) using AMBER force fields .
- In Vitro Enzyme Assays : Monitor inhibition kinetics (IC) via colorimetric substrates (e.g., p-nitrophenyl phosphate) at pH 7.4 .
Q. How can byproducts from large-scale synthesis be systematically analyzed?
Gram-scale reactions often generate impurities such as N-alkylated derivatives or phosphonate oligomers . Strategies include:
- Prep-HPLC : Isolate byproducts using a gradient elution (5–95% acetonitrile in water).
- High-Resolution Mass Spectrometry (HRMS) : Assign structures to unexpected peaks (e.g., m/z 353.78 for a piperidine analog ).
- Reaction Optimization : Adjust stoichiometry of amine precursors to suppress oligomerization .
Q. What advanced techniques resolve challenges in stereochemical characterization?
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers.
- X-ray Crystallography : Co-crystallize the compound with a chiral auxiliary (e.g., tartaric acid) to determine absolute configuration .
- Vibrational Circular Dichroism (VCD) : Correlate experimental spectra with DFT-calculated models to confirm stereochemistry .
Methodological and Analytical Challenges
Q. How should researchers design experiments to assess the compound’s role in enzyme inhibition?
- Control Experiments : Include a non-phosphorylated analog to distinguish specific vs. nonspecific binding.
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive).
- Mutagenesis Studies : Modify key residues (e.g., Arg in alkaline phosphatase) to validate binding hypotheses .
Q. What strategies mitigate hydrolysis of the phosphonate ester during biological assays?
- Buffer Optimization : Use Tris-HCl (pH 7.0) instead of phosphate buffers to reduce nucleophilic attack.
- Prodrug Design : Synthesize a protected analog (e.g., tert-butyl ester) that hydrolyzes selectively in target tissues .
Q. How can in vivo studies address the compound’s pharmacokinetic limitations?
- Metabolic Stability : Incubate with liver microsomes to identify CYP450-mediated degradation hotspots.
- Plasma Protein Binding : Use ultrafiltration assays to measure free fraction (aim for >10% for therapeutic efficacy) .
- Formulation Strategies : Encapsulate in liposomes to enhance bioavailability and reduce renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
